Etafedrine HCl
Overview
Description
Etafedrine (INN) or ethylephedrine is a long-acting bronchodilator . It was previously commercially available as both the free base and as the hydrochloride salt from Sanofi-Aventis (now Sanofi) but is now no longer marketed . It belongs to the family of medications called decongestants .
Synthesis Analysis
The biosynthesis of ephedrine, a compound similar to etafedrine, begins with L-phenylalanine, by a complex anabolic pathway with different steps. The first and well-characterized step in E. sinica is the deamination reaction of L-phenylalanine to trans-cinnamic acid by phenylamine ammonia lyase enzyme (PAL) .
Molecular Structure Analysis
The molecular formula of Etafedrine HCl is C12H20ClNO . The molar mass is 229.746 Da . The InChI key is BALXUFOVQVENIU-GNAZCLTHSA-N .
Chemical Reactions Analysis
Ephedrine, a compound similar to etafedrine, is one of the main precursor compounds used in the illegal production of amphetamines and related drugs . A method based on competitive fluorescence resonance energy transfer (FRET) assay has been developed to detect the presence of ephedrine in solution .
Physical And Chemical Properties Analysis
The molecular formula of Etafedrine HCl is C12H19NO . The molar mass is 193.290 g·mol−1 .
Scientific Research Applications
Bronchodilator Effects
Etafedrine HCl is noted for its bronchodilator properties. Research indicates that it antagonizes the contraction of the tracheal chain caused by acetylcholine or histamine, suggesting its efficacy in respiratory conditions. Etafedrine has shown to be effective in bronchospastic diseases, providing significant improvement in FEV1 and VC, enhancing sleep quality, appetite, and suppressing cough in patients with bronchospastic disease (Lindmar, Löffelholz, & Stieh-Koch, 1985); (Kagan & Rose, 1976).
Chronic Bronchitis Treatment
In a study focused on chronic bronchitis, a combination treatment including etafedrine was found to reduce recurrent infections of the respiratory system. This suggests its potential application in long-term management of chronic bronchitis, especially in patients prone to exacerbations (Legler & Jansen, 1977).
Safety And Hazards
Ephedrine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Relevant Papers
properties
IUPAC Name |
2-[ethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11;/h5-10,12,14H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRONACHIHQGZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)C(C1=CC=CC=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7681-79-0 (Parent) | |
Record name | Etafedrine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401342825 | |
Record name | Etafedrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etafedrine HCl | |
CAS RN |
5591-29-7 | |
Record name | Etafedrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5591-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etafedrine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etafedrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etafedrine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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